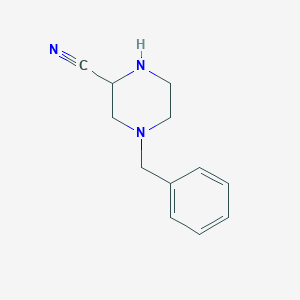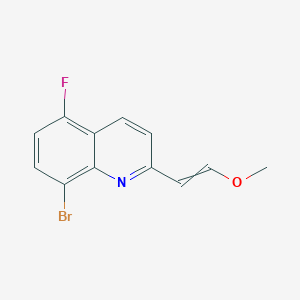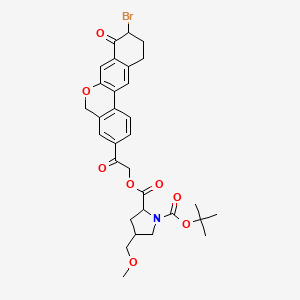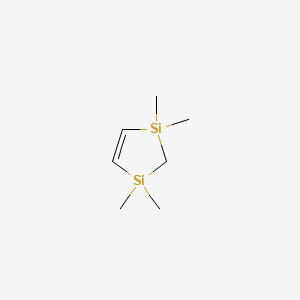
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is a chemical compound with the molecular formula C7H16Si2 and a molecular weight of 156.37 g/mol This compound is characterized by a five-membered ring containing two silicon atoms and four methyl groups attached to the silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclobutane with photochemically generated methylene . This reaction typically requires specific conditions such as controlled temperature and light exposure to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of different silicon-hydride compounds.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds. Substitution reactions can result in a wide range of functionalized silicon-containing molecules.
Aplicaciones Científicas De Investigación
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyl-4,5-bis(trimethylsilyl)-1,3-disilacyclopent-4-ene
- 1,1,2,2-Tetramethyl-1,2-disilacyclobutane
Uniqueness
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is unique due to its specific ring structure and the presence of two silicon atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
5927-28-6 |
|---|---|
Fórmula molecular |
C7H16Si2 |
Peso molecular |
156.37 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2H-1,3-disilole |
InChI |
InChI=1S/C7H16Si2/c1-8(2)5-6-9(3,4)7-8/h5-6H,7H2,1-4H3 |
Clave InChI |
OQHZDVQZNCVSCV-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Si](C=C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




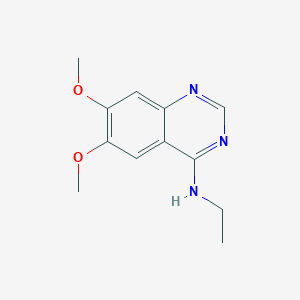
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
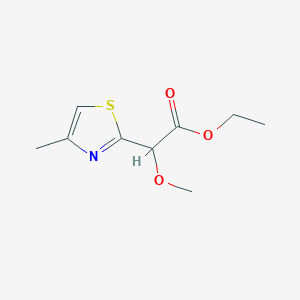
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)

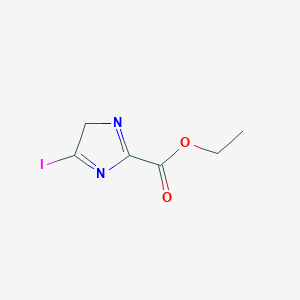
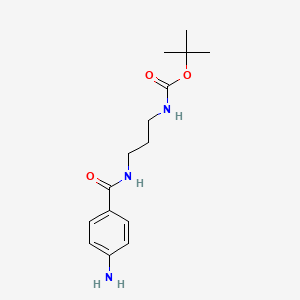
![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)

